molecular formula C17H13Cl3N2S B3035340 4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-41-8

4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B3035340
CAS RN: 318248-41-8
M. Wt: 383.7 g/mol
InChI Key: KSFBXAZVAINPHD-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one double bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has a chloromethyl group attached to one carbon of the pyrazole ring, a 2,6-dichlorophenylsulfanyl group attached to another carbon, and a methyl and phenyl group attached to the third carbon .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution or nucleophilic addition. The presence of the chloromethyl and dichlorophenylsulfanyl groups might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring might contribute to its aromaticity and stability. The chloromethyl and dichlorophenylsulfanyl groups might make it more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalyst in Condensation Reactions : Sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl)ester, are used as recyclable catalysts in the synthesis of pyrazolones, a class of compounds to which 4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole belongs (Tayebi et al., 2011).

  • Intermediate in Biological Compound Synthesis : This compound serves as an intermediate in the synthesis of biologically active compounds, especially in cancer treatment and molecular targeted therapy (Xiaobo Liu et al., 2017).

  • Synthesis of Herbicidal and Insecticidal Agents : N-phenylpyrazolyl aryl methanones derivatives, including those related to 4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole, exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).

  • Study of Tautomerism : The structure and tautomerism of NH-pyrazoles, a category to which this compound belongs, have been explored through X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Applications in Pharmacology

  • Potential in Anticancer Research : Pyrazoles, including this compound, have been studied for their roles as intermediates in anticancer drug development, indicating their importance in medicinal chemistry (Yushyn et al., 2022).

  • Synthesis of Anti-Inflammatory Compounds : Derivatives of pyrazole N-aryl sulfonate, which include similar compounds, have been identified as potent COX-2 selective inhibitors, suggesting anti-inflammatory properties (Yao et al., 2021).

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research on this compound could involve investigating its potential biological activities and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

4-(chloromethyl)-5-(2,6-dichlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2S/c1-22-17(23-16-13(19)8-5-9-14(16)20)12(10-18)15(21-22)11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBXAZVAINPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143212
Record name 4-(Chloromethyl)-5-[(2,6-dichlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole

CAS RN

318248-41-8
Record name 4-(Chloromethyl)-5-[(2,6-dichlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318248-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-5-[(2,6-dichlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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